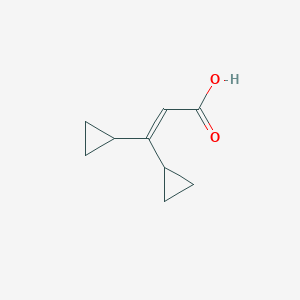
3,3-Dicyclopropylprop-2-enoic acid
Übersicht
Beschreibung
“3,3-Dicyclopropylprop-2-enoic acid” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “3,3-Dicyclopropylprop-2-enoic acid” is 1S/C9H12O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h5-7H,1-4H2,(H,10,11) . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis
“3,3-Dicyclopropylprop-2-enoic acid” is a solid substance that should be stored at room temperature . It has a predicted boiling point of 294.8° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 . Its melting point is 136-137 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis Methods
Mechanistic Studies and Inhibition of Enzymatic Activity : Research by Liu et al. (2015) on derivatives similar to 3,3-Dicyclopropylprop-2-enoic acid, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), focuses on understanding the mechanism of decomposition and inhibition of ACC deaminase, highlighting the reactivity of the cyclopropyl functionality and its implications in enzymatic activity inhibition (Liu et al., 2015).
Palladium-Catalysed Cross-Coupling : The selective synthesis of 3,3-disubstituted prop-2-enoic acids, including structures related to 3,3-Dicyclopropylprop-2-enoic acid, has been achieved through palladium-catalysed cross-coupling of iodovinylic acids with organometallic reagents, presenting a method for creating diverse molecular architectures under mild conditions (Abarbri et al., 2002).
Applications in Novel Compounds Synthesis
Synthesis of Heterocyclic Compounds : Research led by El-Hashash et al. (2015) demonstrates the utility of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a compound sharing functional similarities with 3,3-Dicyclopropylprop-2-enoic acid, as a starting material for synthesizing a novel series of heterocyclic compounds with expected antibacterial activities. This study underscores the potential for using such acid derivatives in the development of novel antibacterial agents (El-Hashash et al., 2015).
Catalytic Synthesis of Oxindoles : The development of synthetic methodologies for the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles highlights the broader application of 3,3-disubstituted prop-2-enoic acids in producing pharmaceutically relevant structures. Such research outlines efficient methods for creating compounds with high structural diversity and potential pharmaceutical applications (Cao et al., 2018).
Green Synthesis of Cyclopropane-Type Precursors : Fryźlewicz et al. (2021) explored the green synthesis of nitrocyclopropane-type precursors for inhibitors of fruit and vegetable maturation, demonstrating the environmental and synthetic versatility of cyclopropene and related structures in agricultural applications. This study represents an innovative approach to controlling agricultural product maturation using chemical synthesis (Fryźlewicz et al., 2021).
Safety and Hazards
The safety information for “3,3-Dicyclopropylprop-2-enoic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
3,3-dicyclopropylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWBGJABCTUBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dicyclopropylprop-2-enoic acid | |
CAS RN |
37520-24-4 | |
| Record name | 3,3-dicyclopropylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)












